![molecular formula C18H23BrN2O B1370966 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine CAS No. 1017788-99-6](/img/structure/B1370966.png)
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Overview
Description
“5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine” is a chemical compound with the CAS Number: 1017788-99-6 . It has a molecular weight of 363.3 and its IUPAC name is 5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Bromo-2,4-dichloropyrimidine with sodium tert-butoxide in dry THF . The reaction mixture is stirred for 5 hours at room temperature, then quenched with water and extracted with EtOAc .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a melting point of 117-120°C . It appears as a white to yellow solid .
Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
One study focused on the antiviral properties of 5-substituted-2,4-diaminopyrimidines, which include derivatives similar to 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. These compounds demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy. The study provided insights into the structural requirements for antiviral efficacy among pyrimidine derivatives, suggesting that halogen substitution at the 5-position, akin to the bromo group in this compound, can enhance antiviral activity (Hocková et al., 2003).
Metal-Substituted Pyrimidines for Chemical Synthesis
Another research avenue involves the synthesis and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. This study detailed the generation of 5-pyrimidyl lithium species, demonstrating the stability and reactivity of such compounds for further chemical transformations. The findings are relevant for the development of novel pyrimidine-based compounds with potential applications in material science and organic synthesis (Schlosser et al., 2006).
Advancements in Pyrimidine Chemistry
Further research has expanded on the chemistry of pyrimidines, including this compound, by exploring microwave-assisted palladium-catalyzed coupling reactions. These studies provide a foundation for novel synthetic approaches to pyrimidine derivatives, potentially opening up new avenues for their application in medicinal chemistry and drug design (Verbitskiy et al., 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQQDVNLUQDFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650601 | |
Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017788-99-6 | |
Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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